The synthesis of 6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole typically involves several key steps:
The molecular structure of 6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole can be depicted as follows:
C1=CC(=CC=C1C(F)(F)F)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2
AAOIITKTFBBIDO-UHFFFAOYSA-N
6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole can participate in various chemical reactions due to its functional groups:
These properties suggest potential applications in pharmacology, particularly in developing selective modulators or inhibitors targeting specific pathways .
The physical and chemical properties of 6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole are critical for understanding its behavior in various environments:
The scientific applications of 6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole include:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7